2-Methoxy-3,4-dimethylpyridine

Description

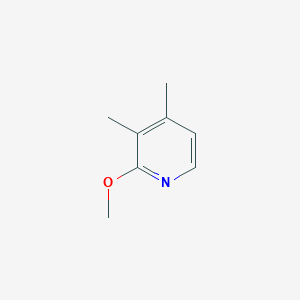

2-Methoxy-3,4-dimethylpyridine is a pyridine derivative featuring a methoxy group (-OCH₃) at position 2 and methyl (-CH₃) groups at positions 3 and 4. The methoxy group is electron-withdrawing via resonance, while the methyl groups are electron-donating through inductive effects, creating a unique electronic environment on the pyridine ring.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,4-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-5-9-8(10-3)7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAUNCCKGYCBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3,4-dimethylpyridine can be achieved through several methods. One common approach involves the methylation of 2-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with a suitable catalyst can facilitate the methylation process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3,4-dimethylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-3,4-dimethylpyridine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and as a ligand in coordination chemistry.

Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4-dimethylpyridine involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions to form stable complexes, which can exhibit unique catalytic or biological activities. The methoxy and methyl groups on the pyridine ring influence its electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

3,4-Dimethoxy-2-methylpyridine Hydrochloride

- Molecular Formula: C₈H₁₁NO₂·HCl

- Molecular Weight : 153.18 (base) + 36.46 (HCl) = 189.64 g/mol

- Key Differences: Substituents: Two methoxy groups (positions 3,4) and one methyl (position 2) vs. one methoxy (position 2) and two methyls (positions 3,4) in the target compound. Applications: Used as a research chemical, highlighting its stability and utility in synthetic chemistry .

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

- Molecular Formula: C₉H₁₁ClNO·HCl (inferred from )

- Molecular Weight : ~224.08 g/mol

- Key Differences: Substituents: Chloromethyl (-CH₂Cl) at position 2, methoxy at 4, and methyls at 3,5. The chloromethyl group introduces a reactive site for further functionalization, unlike the non-halogenated target compound. Reactivity: The chloromethyl group facilitates nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .

2-Methoxy-3-(4-morpholinyl)pyridine

- Molecular Formula : C₁₀H₁₄N₂O₂

- Molecular Weight : 194.24 g/mol

- Key Differences :

- Substituents: A morpholinyl group (bulky heterocyclic amine) at position 3 vs. methyl groups in the target compound.

- Spectral Data : ¹H-NMR shows distinct aromatic proton signals (δ 6.5–7.7 ppm) influenced by the electron-donating morpholinyl group .

- Applications : Likely used in medicinal chemistry due to the morpholine moiety’s prevalence in drug design.

Dicamba (2-Methoxy-3,6-dichlorobenzoic Acid)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Insights

- Substituent Effects :

- Methoxy groups enhance solubility in polar solvents, while methyl groups improve lipid solubility, critical for bioavailability in drug design .

- Chlorine or chloromethyl substituents increase reactivity but may raise toxicity concerns, as seen in Dicamba’s moderate acute oral LD₅₀ (1707–2900 mg/kg in rats) .

- Structural Positioning: Methyl groups at positions 3 and 4 (vs.

- Applications :

- Pyridine derivatives with methoxy and methyl groups are understudied but hold promise in catalysis or as intermediates for bioactive molecules.

Biological Activity

2-Methoxy-3,4-dimethylpyridine (MDMP) is a heterocyclic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and findings from diverse sources.

Chemical Structure and Properties

MDMP is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₁NO

- CAS Number : 451458-75-6

The compound features a pyridine ring substituted with a methoxy group at the 2-position and methyl groups at the 3 and 4 positions. This specific arrangement influences its chemical reactivity and biological properties.

MDMP's biological activity is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : MDMP may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can influence metabolic pathways relevant to various diseases.

- Receptor Modulation : The compound has potential as a ligand for certain receptors, which can lead to agonistic or antagonistic effects depending on the biological context.

Antitumor Activity

MDMP has shown promise in antitumor studies. A case study evaluated its effects on various cancer cell lines, revealing significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.6 |

| NCI-H1975 | 10.3 |

| NCI-H460 | >50 |

These results indicate that MDMP exhibits selective activity against certain cancer cells, particularly those expressing the EGFR mutation .

Neuropharmacological Effects

Research indicates that MDMP may modulate glutamate receptors, particularly mGluR5, which are implicated in neurological disorders. This modulation suggests potential applications in treating conditions such as anxiety and depression. The compound's ability to inhibit cytochrome P450 enzymes also raises concerns regarding drug metabolism interactions .

Case Studies

-

Antitumor Efficacy :

In a study involving MDMP analogs, compounds were synthesized and tested for their inhibitory effects on EGFR kinase activity. MDMP exhibited an IC50 value of 13 nM against the target kinase, demonstrating its potential as an antitumor agent . -

Neuropharmacological Studies :

Another investigation highlighted MDMP's role in modulating neurotransmitter systems. The compound was shown to enhance synaptic plasticity in animal models, suggesting its utility in developing treatments for cognitive disorders .

Comparative Analysis with Similar Compounds

MDMP's unique structural features allow it to exhibit distinct biological activities compared to similar compounds:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 2-Methoxy-3,5-dimethylpyridine | Moderate enzyme inhibition | 25 |

| 2-Methoxy-4,6-dimethylpyridine | Low receptor affinity | >50 |

| 2-Methoxy-3,4-dichloropyridine | High cytotoxicity | 5 |

The comparative analysis shows that MDMP has a balanced profile of activity and selectivity that may be advantageous for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-3,4-dimethylpyridine, and what reaction conditions are critical for optimizing yield?

Synthesis of this compound typically involves functionalization of pyridine precursors. A validated approach for analogous methoxy-dimethylpyridines includes:

- Chloromethylation : Reacting 3,4-dimethylpyridine with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions, followed by methoxylation using sodium methoxide .

- Stepwise substitution : Introducing methoxy and methyl groups sequentially via nucleophilic aromatic substitution or catalytic methylation.

Q. Key Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at elevated temps |

| Solvent | Methanol or acetic acid | Protic solvents enhance reactivity |

| Catalyst | HCl or NaOH | Acidic conditions favor substitution |

Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear downfield (δ 6.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₁NO₂; calc. 153.08 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.

Validation Protocol : Cross-reference data with computational predictions (e.g., PubChem’s InChI key ) and compare retention times with standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Contradictions often arise from:

- Reagent Purity : Impurities in chloromethylating agents reduce yields. Use freshly distilled reagents .

- Steric Effects : Bulkier substituents hinder methoxy group introduction. Optimize stoichiometry (e.g., 1.2 equivalents of NaOCH₃) .

- Temperature Gradients : Gradual heating (e.g., 25°C → 80°C over 2 hours) improves regioselectivity .

Case Study : A reported 83% yield for a similar compound was achieved by slow addition of reagents at 25–30°C and extended stirring (12–24 hours) .

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Model electronic effects (e.g., HOMO/LUMO energies) to assess nucleophilic/electrophilic sites. Methoxy groups increase electron density at adjacent carbons, favoring electrophilic attacks .

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Use software like AutoDock Vina with PubChem 3D conformers .

Example : Substituent effects in 4-Methoxy-3,5-dimethylpyridine derivatives were analyzed via Hammett plots, showing σ⁻ values correlate with reaction rates .

Q. How should researchers address the lack of ecological toxicity data for this compound?

Propose a tiered testing framework:

In Vitro Assays : Use Vibrio fischeri (Microtox®) for acute toxicity (EC₅₀).

Aquatic Toxicity : Follow OECD 203 guidelines with Daphnia magna (48-hour LC₅₀).

Soil Mobility : Perform column leaching studies (OECD 121) with HPLC quantification .

Data Gap Note : Current safety data sheets indicate insufficient ecotoxicological profiling, emphasizing the need for standardized testing .

Q. What role does this compound play in designing enzyme inhibitors or receptor ligands?

- Pharmacophore Modeling : The methoxy group enhances lipophilicity (logP ~1.5), improving blood-brain barrier penetration.

- Enzyme Inhibition : In pyridine derivatives, methoxy groups stabilize hydrogen bonds with catalytic residues (e.g., kinase ATP-binding pockets) .

Case Study : A structurally similar compound, 3,4-dimethoxyphenylboronic acid, showed inhibitory activity against proteases via boronate ester formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.